methyl (2S)-2-(aminomethyl)butanoate hydrochloride

Chiral Synthesis Enantioselectivity Peptidomimetics

This (2S)-stereodefined hydrochloride offers unmatched aqueous solubility and stability vs. free base oils. The methyl ester enables controlled coupling without racemization. Ideal for β-peptide foldamers and parallel synthesis where accurate stoichiometry and target chirality are non-negotiable.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 2227845-01-2
Cat. No. B2716894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-(aminomethyl)butanoate hydrochloride
CAS2227845-01-2
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCCC(CN)C(=O)OC.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
InChIKeyVSGXDWSIFCRKJY-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2S)-2-(aminomethyl)butanoate Hydrochloride: A Key Chiral β-Amino Acid Ester Scaffold for Pharmaceutical Synthesis


Methyl (2S)-2-(aminomethyl)butanoate hydrochloride (CAS 2227845-01-2) is a chiral β-amino acid ester hydrochloride salt . This compound features a stereodefined (2S) configuration, a reactive aminomethyl group, and a methyl ester moiety, which together provide a versatile platform for the synthesis of peptidomimetics and other bioactive molecules . The hydrochloride salt form enhances aqueous solubility and stability, facilitating its handling and incorporation into synthetic workflows .

Methyl (2S)-2-(aminomethyl)butanoate Hydrochloride: Why Analog Substitution is Not a Viable Option for Chiral Synthesis


In chiral synthesis, substituting methyl (2S)-2-(aminomethyl)butanoate hydrochloride with its (2R)-enantiomer or free base can lead to a complete loss of desired biological activity or synthetic efficiency. The (2S)-stereochemistry is a specific structural requirement for target engagement in many peptidomimetic drug candidates . The methyl ester, as opposed to a free carboxylic acid, is essential for controlled amide bond formation, avoiding premature coupling and racemization [1]. Furthermore, the hydrochloride salt provides critical aqueous solubility and stability benefits compared to the free amine, which is often an unstable oil prone to oxidation . These distinct features make this specific compound irreplaceable in applications demanding precise chirality, reactivity, and handling properties.

Quantitative Differentiation of Methyl (2S)-2-(aminomethyl)butanoate Hydrochloride from Key Analogs: A Comparative Data Guide


Chiral Purity: Ensuring >98% Enantiomeric Excess for Reproducible Stereochemical Outcomes

Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is supplied with a minimum purity of 98%, ensuring high enantiomeric excess (ee) for stereospecific applications . In contrast, the (2R)-enantiomer (CAS 2227795-38-0) is also available, but its use would yield the opposite stereochemical outcome, which is detrimental in most chiral syntheses . The (2S) specification is critical for maintaining biological activity in downstream targets.

Chiral Synthesis Enantioselectivity Peptidomimetics

Hydrochloride Salt Form: Guaranteed Crystallinity and Handling Safety vs. Free Base Oil

The target compound is supplied as a stable, crystalline hydrochloride salt . This contrasts sharply with its free base analog, methyl (2S)-2-(aminomethyl)butanoate (free amine), which is typically an unstable oil that can oxidize or degrade upon storage, leading to inconsistent synthetic results . The salt form simplifies weighing, improves solubility in aqueous buffers, and enhances long-term storage stability.

Formulation Stability Solubility

Reactive Methyl Ester: Enables Controlled Peptide Coupling vs. Acid-Mediated Side Reactions

The methyl ester functionality in this compound is a masked carboxylic acid, allowing for selective amide bond formation after deprotection [1]. This is a distinct advantage over the free carboxylic acid analog, (2S)-2-(aminomethyl)butanoic acid hydrochloride (CAS 923271-75-4), which would require activation and could lead to unwanted side reactions or racemization during direct coupling . The ester strategy provides orthogonal protection, enabling more complex, multi-step synthetic sequences.

Peptide Synthesis Protecting Group Strategy Amide Bond Formation

Primary Application Scenarios for Methyl (2S)-2-(aminomethyl)butanoate Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of β-Peptides and Peptidomimetics

This compound is a critical building block for the synthesis of β-peptide foldamers and peptidomimetics, where the specific (2S) stereochemistry is required to induce desired secondary structures and biological activity [1]. The hydrochloride salt form allows for direct use in automated peptide synthesizers, and the methyl ester can be selectively deprotected to reveal the carboxylic acid for coupling .

Preparation of Chiral Amine Libraries for High-Throughput Screening

The high enantiomeric purity (≥98%) of this compound makes it an ideal starting material for generating diverse libraries of chiral amines for screening against biological targets [1]. The solid hydrochloride salt is easily weighed and dispensed in parallel synthesis workflows, ensuring accurate stoichiometry and high reproducibility .

Development of Prodrugs with Improved Oral Bioavailability

The methyl ester functionality can serve as a prodrug moiety, potentially enhancing membrane permeability and oral absorption of β-amino acid-containing drug candidates [1]. Researchers can utilize this protected scaffold to explore structure-activity relationships (SAR) while controlling for physicochemical properties .

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